molecular formula C7H9ClN2O B12300643 3-Carbamoyl-1-methyl-D3-pyridinium chloride CAS No. 1218993-18-0

3-Carbamoyl-1-methyl-D3-pyridinium chloride

Cat. No.: B12300643
CAS No.: 1218993-18-0
M. Wt: 175.63 g/mol
InChI Key: BWVDQVQUNNBTLK-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Carbamoyl-1-methyl-D3-pyridinium chloride is a stable isotope-labeled compound with the molecular formula C7H6D3ClN2O and a molecular weight of 175.63. It is primarily used as a research tool in various scientific fields due to its unique properties and isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-1-methyl-D3-pyridinium chloride typically involves the reaction of 3-carbamoyl-1-methylpyridinium chloride with deuterium oxide (D2O) under controlled conditions. The reaction is carried out in the presence of a suitable catalyst to facilitate the incorporation of deuterium atoms into the pyridinium ring .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-1-methyl-D3-pyridinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Carbamoyl-1-methyl-D3-pyridinium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled standard for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and antithrombotic research.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects through direct action on the endothelium, involving the prostacyclin pathway and improving nitric oxide bioavailability. This mechanism contributes to its antithrombotic and anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Carbamoyl-1-methyl-D3-pyridinium chloride is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies and enhances its utility in NMR spectroscopy and mass spectrometry. This isotopic labeling distinguishes it from other similar compounds that do not possess deuterium atoms .

Properties

CAS No.

1218993-18-0

Molecular Formula

C7H9ClN2O

Molecular Weight

175.63 g/mol

IUPAC Name

1-(trideuteriomethyl)pyridin-1-ium-3-carboxamide;chloride

InChI

InChI=1S/C7H8N2O.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i1D3;

InChI Key

BWVDQVQUNNBTLK-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+]1=CC=CC(=C1)C(=O)N.[Cl-]

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)N.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.